molecular formula C6H8N4O3 B11908134 N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide

Cat. No.: B11908134
M. Wt: 184.15 g/mol
InChI Key: OGAWWFXBGIFWQJ-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is a chemical compound with a molecular formula of C6H8N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.

    Amidation: The carboxylic acid group is then converted to an amide group through a reaction with hydroxylamine under acidic conditions.

    Hydrolysis: The resulting intermediate is subjected to hydrolysis to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
  • N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide

Uniqueness

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is unique due to its specific structural features, such as the presence of a hydroxyacetamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-hydroxyacetamide

InChI

InChI=1S/C6H8N4O3/c7-5-4(10-3(12)1-11)6(13)9-2-8-5/h2,11H,1H2,(H,10,12)(H3,7,8,9,13)

InChI Key

OGAWWFXBGIFWQJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)NC(=O)CO)N

Origin of Product

United States

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